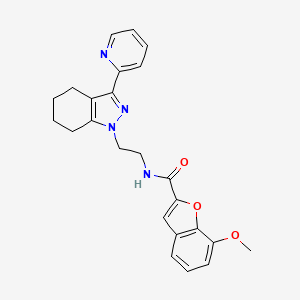
7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-methoxy-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer effects, receptor binding affinities, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzofuran core substituted with a methoxy group and a carboxamide moiety. The presence of a pyridine ring and a tetrahydro-indazole structure contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar benzofuran derivatives. For instance, compounds with structural similarities have shown significant inhibition against various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively inhibit cell proliferation in human cancer cell lines.
Case Study: In Vitro Anticancer Activity
In an evaluation of related benzofuran derivatives, compounds exhibited IC50 values ranging from 0.25 µM to 5 µM against different cancer types, indicating potent antiproliferative effects. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | CCRF-CEM | 1.08 |
| 7k | HI-60 | 0.25 |
| 7l | RPMI-8262 | 0.59 |
| 7m | HCT-116 | 0.26 |
| 7o | U251 | 0.52 |
These results suggest that modifications in the chemical structure can significantly influence the biological activity of benzofuran derivatives.
Receptor Binding Affinity
The compound's interaction with dopamine receptors has been of particular interest. Binding assays have shown that derivatives with similar structures exhibit high binding affinities for D2 and D3 receptors, which are implicated in various neurological disorders and cancers.
Binding Affinity Data
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| Compound A | D2 | 57.7 |
| Compound B | D3 | 1.21 |
| Compound C | D2 | 270 |
| Compound D | D3 | 4.78 |
These values indicate that certain modifications can enhance selectivity and potency towards specific receptor subtypes.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how structural variations affect biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups at specific positions has been linked to increased receptor affinity.
- Pyridine Ring Influence : The inclusion of a pyridine moiety has been associated with enhanced anticancer activity.
- Indazole Modifications : Variations in the indazole structure can lead to significant changes in both receptor binding and anticancer efficacy.
Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group Presence | Increased receptor affinity |
| Pyridine Ring | Enhanced anticancer activity |
| Indazole Variations | Altered binding and efficacy |
Properties
IUPAC Name |
7-methoxy-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-20-11-6-7-16-15-21(31-23(16)20)24(29)26-13-14-28-19-10-3-2-8-17(19)22(27-28)18-9-4-5-12-25-18/h4-7,9,11-12,15H,2-3,8,10,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGMSTQVPZAFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














